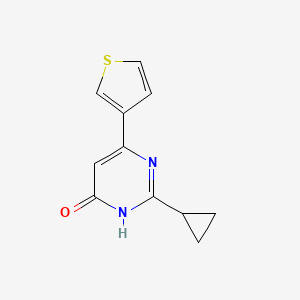
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol
Übersicht
Beschreibung
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that influences its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in inflammatory pathways, such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), leading to anti-inflammatory effects. Additionally, its structure allows for potential interactions with DNA and RNA, which may influence cellular processes related to cancer and microbial resistance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant pathogens. For instance, in vitro tests demonstrated significant inhibition of growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Antifungal Properties
The compound has also been evaluated for antifungal activity. In laboratory settings, it exhibited promising results against fungi such as Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections.
Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound was tested using the disc diffusion method, showing zones of inhibition comparable to standard antibiotics. -
Case Study on Anti-inflammatory Properties :
In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of the compound resulted in a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.
Recent Studies
Recent literature reviews have synthesized findings regarding the biological activities of various pyrimidine derivatives, including this compound. These studies emphasize the importance of structural modifications in enhancing biological activity, particularly in the context of drug design.
-
Anticancer Potential :
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. -
Synergistic Effects :
Combinations with other antimicrobial agents have shown synergistic effects, enhancing overall efficacy against resistant strains.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-thiophen-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIPMHIYJGSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















